Cyclohexyldiphenylphosphine

Catalog No.
S1893047
CAS No.
6372-42-5
M.F
C18H21P
M. Wt
268.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyldiphenylphosphine

CAS Number

6372-42-5

Product Name

Cyclohexyldiphenylphosphine

IUPAC Name

cyclohexyl(diphenyl)phosphane

Molecular Formula

C18H21P

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C18H21P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

ZXKWUYWWVSKKQZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3

Buchwald-Hartwig Cross-Coupling

CyJohnPhos is a valuable ligand for Buchwald-Hartwig cross-coupling reactions. This reaction enables the formation of C-N bonds between aryl halides (molecules with an aromatic ring and a halogen atom) and amines, creating nitrogen-containing molecules important for pharmaceuticals, dyes, and other applications [].

Molecular Structure Analysis

CyPdPh2 has a pyramidal structure with the phosphorus atom at the apex and the cyclohexyl and two phenyl groups bonded to the base []. The P-C bond lengths are typically around 1.8 Å, and the C-C and C-H bond lengths fall within the typical range for organic molecules []. The bulky cyclohexyl group and the aromatic phenyl rings contribute to the steric hindrance around the central phosphorus atom, a crucial feature for its role as a ligand in catalysis.


Chemical Reactions Analysis

Synthesis:

CyPdPh2 can be synthesized by reacting cyclohexyllithium (C6H11Li) with chlorodiphenylphosphine (Ph2PCl) as shown:

Ph2PCl + C6H11Li → CyPdPh2 + LiCl

Reactions as a Ligand:

CyPdPh2's primary function lies in its ability to act as a ligand in various metal-catalyzed coupling reactions. These reactions involve forming new carbon-carbon bonds between organic molecules. The lone pair of electrons on the phosphorus atom in CyPdPh2 donates electron density to the metal center, influencing its reactivity and facilitating the desired bond formation.

Ar-X + Ar’-B(OH)2 + Pd(CyPdPh2)n → Ar-Ar’ + X-B(OH)2 + Pd(0)

where Ar and Ar' are different aryl groups, X is a leaving group (often Cl, Br, or I), and B(OH)2 is a pinacol boronate ester.

Decomposition:


Physical And Chemical Properties Analysis

  • Melting point: 58-62 °C (lit.) [].
  • Boiling point: Not readily available; decomposes upon heating.
  • Solubility: Soluble in most organic solvents like dichloromethane, chloroform, and THF [].
  • Stability: Air and moisture sensitive; needs to be stored under inert atmosphere [].

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (33.33%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6372-42-5

Wikipedia

Cyclohexyldiphenylphosphine

Dates

Modify: 2023-08-16
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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